2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid

Lipophilicity LogP Medicinal Chemistry

Researchers struggle with alkyne-tagged building blocks that lack orthogonal handles or display poor solubility in hydrophobic CuAAC conditions. This 5-chloroanthranilic acid derivative solves both issues. - **Key differentiators**: Terminal alkyne, free -COOH, and secondary amine enabling one-pot PROTAC assembly; 5-chloro raises LogP ~0.7 units vs des-chloro analog, improving reaction homogeneity in organic-rich solvents. - **Quantitative advantage**: TPSA 49.3 Ų, MW 223.66 Da (fragment-compatible); predicted pKa ~3.8 for selective amide coupling. - **Supply**: Packaged for immediate dispatch; ≥95% purity verified.

Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
Cat. No. B13334759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid
Molecular FormulaC11H10ClNO2
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESC#CCCNC1=C(C=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C11H10ClNO2/c1-2-3-6-13-10-5-4-8(12)7-9(10)11(14)15/h1,4-5,7,13H,3,6H2,(H,14,15)
InChIKeyAJJYEGFGOWVQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid: Key Physicochemical and Structural Baseline for Procurement


2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid (CAS 1480717-66-5) is a substituted anthranilic acid derivative bearing a terminal alkyne on the aniline nitrogen and a chlorine atom at the 5-position . With a molecular formula of C11H10ClNO2 and a molecular weight of 223.66 g/mol , the compound presents three orthogonal reactive handles—a carboxylic acid, a secondary amine, and a terminal alkyne—that make it a versatile intermediate for medicinal chemistry and chemical biology . Its purity from commercial sources is typically ≥95% .

Why 2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic Acid Cannot Be Swapped with Non-Halogenated or Regioisomeric Analogs


The 5-chloro substituent in 2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid is not a passive structural element; it electronically and sterically differentiates the scaffold from its des-chloro and regioisomeric counterparts. While 2-(but-3-yn-1-ylamino)benzoic acid (CAS 1411710-72-9) and 4-(but-3-yn-1-ylamino)benzoic acid (CAS not assigned) share the alkyne-amino-benzoic acid core, the absence of chlorine or alteration of the substitution pattern changes hydrogen-bond acceptor capacity, lipophilicity (ΔLogP ≈ +0.7 units for the 5-Cl analog), and aryl ring electronics, all of which directly influence target binding, solubility, and metabolic stability in ways that generic substitution cannot recapitulate . Additionally, the ortho-relationship between the carboxylic acid and the secondary amine in the 2-isomer enables intramolecular hydrogen bonding that is absent in the 4-isomer, further limiting interchangeability .

Head-to-Head Physicochemical and Reactivity Differentiation of 2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic Acid


Lipophilicity Advantage: 5-Chloro Substitution Increases LogP by ~0.7 Units vs. Des-Chloro Analog

The 5-chloro substituent confers a computed XLogP3-AA of 2.5 for 2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid , compared to a computed XLogP3-AA of approximately 1.8 for the des-chloro analog 2-(but-3-yn-1-ylamino)benzoic acid . This +0.7 log unit increase indicates higher membrane permeability and potentially improved oral absorption, while retaining a topological polar surface area (TPSA) of 49.3 Ų .

Lipophilicity LogP Medicinal Chemistry ADME

Hydrogen-Bond Acceptor Capacity: Chlorine Adds a Third HBA vs. Only Two in the Des-Cl Analog

2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid possesses three hydrogen-bond acceptor (HBA) sites (carboxylic acid carbonyl, amine nitrogen, chlorine) , whereas 2-(but-3-yn-1-ylamino)benzoic acid has only two HBA sites . The additional chlorine atom can participate in halogen bonding or weak hydrogen bonding with protein backbones, offering a potential gain in binding enthalpy that is not available with the des-chloro compound.

Hydrogen Bonding HBA Count Drug Design

Regiochemical Orthogonality: 2-Amino vs. 4-Amino Substitution Dictates Intramolecular H-Bonding and Reactivity

In 2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid, the ortho relationship between the carboxylic acid and the secondary amine enables a six-membered intramolecular hydrogen bond (N–H⋯O=C) that stabilizes a planar conformation . This interaction is absent in the 4-(but-3-yn-1-ylamino)benzoic acid isomer . The conformational restriction may affect both the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and the compound's ability to pre-organize for target binding.

Regiochemistry Intramolecular H-Bond Click Chemistry

Electronic Modulation: Chlorine Lowers Ring Electron Density and May Influence pKa of Carboxylic Acid

The electron-withdrawing 5-chloro substituent is predicted to lower the pKa of the benzoic acid moiety by approximately 0.3–0.5 log units relative to the unsubstituted analog (estimated pKa ≈ 3.8 vs. ~4.2 for anthranilic acid) [1]. This increased acidity enhances the leaving-group ability of the carboxylate in amide coupling reactions and may improve solubility at physiological pH by favoring the ionized form . Direct experimental pKa data for this compound are not yet available; values are derived from class-level Hammett σ analysis of substituted benzoic acids.

Electronic Effect pKa Reactivity

Optimal Scientific and Industrial Use Cases for 2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic Acid


CuAAC Click Chemistry Building Block Requiring Enhanced Lipophilicity

When copper-catalyzed azide-alkyne cycloaddition (CuAAC) is planned in a hydrophobic environment or on a lipophilic scaffold, the 5-chloro substituent boosts LogP by ~0.7 units versus the des-chloro analog . This can reduce aggregation and improve reaction homogeneity in organic-rich solvent mixtures, making 2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid the preferred alkyne partner over 2-(but-3-yn-1-ylamino)benzoic acid.

Fragment-Based Drug Discovery Libraries Targeting Halogen-Bonding Hotspots

The chlorine atom serves as a halogen-bond donor, complementing the hydrogen-bonding capacity of the carboxylic acid and amine. In fragment screens against targets with known halophilic pockets (e.g., kinase hinge regions, bromodomains), this compound offers a third HBA interaction that the des-chloro analog cannot provide . Its TPSA (49.3 Ų) and molecular weight (223.66 Da) remain within fragment-like space, ensuring compatibility with standard fragment library design rules.

Synthesis of PROTAC Linkers with Tunable Acidity

The lowered pKa of the benzoic acid (~3.8 predicted) facilitates selective amide bond formation with amine-functionalized E3 ligase ligands under mildly basic conditions, reducing side reactions [1]. The ortho-amine provides a secondary conjugation point, enabling modular PROTAC assembly without the need for additional protecting-group steps.

Investigating Structure–Activity Relationships (SAR) of Chlorine Position in Bioactive Anthranilates

As a well-defined 5-chloro regioisomer, this compound serves as a critical control in SAR campaigns exploring the impact of halogen position on potency, selectivity, and metabolic stability. Pairing it with the 2-(but-3-yn-1-ylamino)-4-chlorobenzoic acid or 2-(but-3-yn-1-ylamino)-6-chlorobenzoic acid analogs allows deconvolution of electronic vs. steric contributions of the chlorine atom.

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